
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of fungicide development and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of difluoromethyl and pyridine groups under controlled conditions. These synthetic routes are optimized for yield and purity, often employing catalysts to enhance efficiency .
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazole carboxamides exhibit significant antifungal properties. The compound has been tested against various phytopathogenic fungi, showing promising results that suggest its potential use as a fungicide. For instance, a study indicated that certain derivatives displayed higher antifungal activity than established fungicides like boscalid .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Target Fungi | Activity Level |
|---|---|---|
| 9m | Fusarium spp., Botrytis | Higher than boscalid |
| 9n | Alternaria spp. | Comparable to standards |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it acts as a selective inhibitor of COX-2, an enzyme involved in inflammation. For example, a derivative was reported to have an IC50 value significantly lower than that of traditional anti-inflammatory drugs like diclofenac, indicating its superior efficacy .
Table 2: COX-2 Inhibition Data
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.01 | High |
| Compound B | 5.40 | Moderate |
Study on Antifungal Properties
In a comprehensive study published in Molecules, researchers synthesized several pyrazole derivatives and evaluated their antifungal activity against seven different phytopathogenic fungi. The results revealed that certain compounds exhibited remarkable antifungal effects, leading to further exploration of their mechanisms of action via molecular docking studies .
Study on Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The study demonstrated that specific compounds not only reduced inflammation but also exhibited minimal gastrointestinal toxicity, making them promising candidates for therapeutic applications .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-1-3-14-4-2-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTXYXILOLBDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















